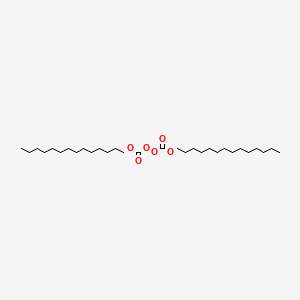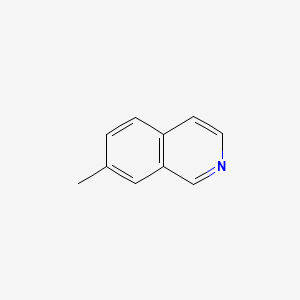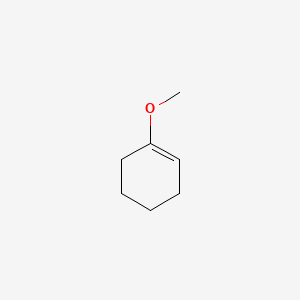
1-Methoxycyclohexene
Übersicht
Beschreibung
1-Methoxycyclohexene is an organic compound with the molecular formula C7H12O . It is also known by other names such as 1-Methoxycyclohexen, 1-Méthoxycyclohexène, and Cyclohexene, 1-methoxy- .
Molecular Structure Analysis
The molecular structure of 1-Methoxycyclohexene consists of a cyclohexene ring with a methoxy group attached . The average mass of the molecule is 112.170 Da .Chemical Reactions Analysis
In the presence of dilute hydrochloric acid, 1-Methoxycyclohexene undergoes a reaction to produce methanol along with another organic product . The reaction involves the initial protonation of the methoxy group followed by the nucleophilic attack of water with hemiacetal formation .Physical And Chemical Properties Analysis
1-Methoxycyclohexene has a density of 0.9±0.1 g/cm3, a boiling point of 165.3±19.0 °C at 760 mmHg, and a vapour pressure of 2.5±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 38.5±3.0 kJ/mol and a flash point of 44.7±17.2 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis : 1-Methoxycyclohexene is synthesized from cyclohexanone with dimethyl orthoformate, using BPO4 as a catalyst under reduced pressure. This method achieves an overall yield of 83% (Shi, 2006).
- Electron Diffraction Study : Electron diffraction analysis has been used to investigate the molecule's conformation, particularly the cis conformation of the vinyl ether portion in the gas phase (Lowrey et al., 1973).
Chemical Reactions and Mechanisms
- Gas-phase Elimination Reaction : In gas-phase elimination reactions, 1,4-Elimination is heavily favored over 1,2-elimination when strong bases are used. The 1,2-pathway becomes more competitive with weaker bases, indicating a shift from E1 cB to E2 mechanisms (Rabasco & Kass, 1991).
- Reduction by Dissolving Metals : Reduction of 1-methoxycyclohexa-1,3-dienes with metal-ammonia solutions yields mixtures of cyclohexenes and 1-methoxycyclohexenes. The reaction mechanism is influenced by the presence of an alcohol (Birch & Rao, 1970).
Applications in Synthesis
- Erythromycin Oxime Protection : 1-Methoxycyclohexene has been investigated for hydroxylprotection in erythromycin oxime, showing potential as a protective reagent in clarithromycin synthesis (Jian-hua, 2003).2. Mn(III)-Promoted Annulation : The compound reacts with ethyl acetoacetate in the presence of Mn(III) acetate, leading to adducts that can be hydrolyzed to yield hydrindenone derivatives, showcasing its role in complex organic syntheses (Corey & Ghosh, 1987).
Reaction with Other Chemicals
- Interaction with N-Bromosuccinimide : 1-Methoxycyclohexene's interaction with N-bromosuccinimide results in a mixture of stereoisomeric bromohydrins, leading to epoxycyclohexane derivatives (Bannard et al., 1965).
- Photochemical Reactions : 1-Methoxycyclohexene undergoes photochemical [1,3] acyl migration, serving as a precursor to cis-bicyclo[4.3.0]non-4-en-7-ones, demonstrating its role in photochemical synthesis routes (Uyehara et al., 1986).
Polymerization and Molecular Reactions
- Polymerization with Transition Metal Catalysts : Polymerization of 1-methoxy-1-ethynylcyclohexane (a related compound) by various transition metal catalysts has been studied, highlighting its potential in polymer science (Liaw & Tsai, 1997).
- Ylide Intermediates in Reactions : The stereodirecting effects of substrate substituents were examined in the addition of singlet methylene to the double bonds of 3-methoxycyclohexene, providing insight into the dynamics of ylide intermediates (Cubbage et al., 1997).
Wirkmechanismus
Target of Action
1-Methoxycyclohexene is an organic compound that primarily targets the double bond in its cyclohexene ring . This double bond is susceptible to various chemical reactions, making it a key target for the compound’s action .
Mode of Action
The mode of action of 1-Methoxycyclohexene involves a series of chemical reactions. When 1-Methoxycyclohexene is treated with dilute aqueous hydrochloric acid, methanol is produced along with another organic product . This reaction involves the protonation of the double bond in the cyclohexene ring, followed by the nucleophilic attack of water, leading to the formation of a hemiacetal . A subsequent intramolecular proton transfer to the methoxy group makes it a good leaving group, and cyclohexanone is formed while methanol is released .
Biochemical Pathways
The biochemical pathways affected by 1-Methoxycyclohexene primarily involve the transformation of the compound itself. The compound undergoes a series of reactions, including protonation, nucleophilic attack, and intramolecular proton transfer, leading to the formation of cyclohexanone and the release of methanol . These reactions represent a key biochemical pathway associated with 1-Methoxycyclohexene.
Result of Action
The result of the action of 1-Methoxycyclohexene is the transformation of the compound into cyclohexanone and methanol . This transformation occurs through a series of reactions, including protonation, nucleophilic attack, and intramolecular proton transfer .
Action Environment
The action of 1-Methoxycyclohexene is influenced by environmental factors such as the presence of dilute aqueous hydrochloric acid . This acid serves as a catalyst for the reactions involving 1-Methoxycyclohexene, facilitating its transformation into cyclohexanone and methanol . Therefore, the efficacy and stability of 1-Methoxycyclohexene’s action are significantly influenced by its chemical environment.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methoxycyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFQGYWRFABYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239269 | |
| Record name | Cyclohexene, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxycyclohexene | |
CAS RN |
931-57-7 | |
| Record name | Cyclohexene, 1-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 931-57-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



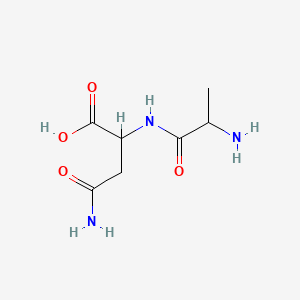
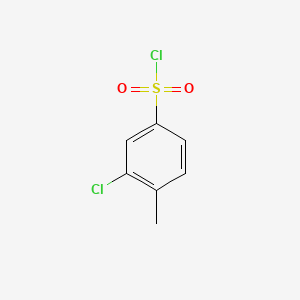

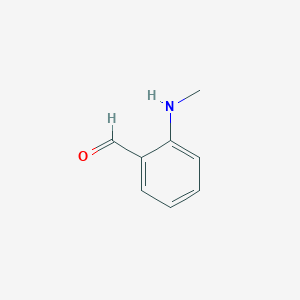






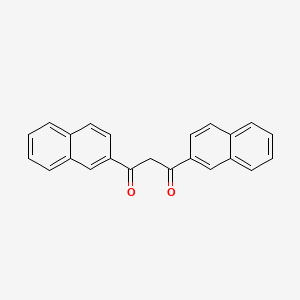
![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)
